Pyrrolidine, 1,1'-(dimethoxysilylene)bis-
Overview
Description
Pyrrolidine, 1,1’-(dimethoxysilylene)bis-: is an organic silicon compound known for its unique chemical properties and applications. It is characterized by the presence of a pyrrolidine ring and dimethoxysilylene groups, making it a versatile reagent in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine, 1,1’-(dimethoxysilylene)bis- can be synthesized through the reaction of pyrrolidine with dichlorodimethylsilane under anhydrous and oxygen-free conditions. The reaction typically involves the use of an organic solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of Pyrrolidine, 1,1’-(dimethoxysilylene)bis- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1,1’-(dimethoxysilylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted pyrrolidine-silane compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Pyrrolidine, 1,1’-(dimethoxysilylene)bis- involves its ability to interact with various molecular targets through its silicon and pyrrolidine groups. The compound can form stable bonds with other molecules, facilitating the formation of complex structures. This interaction is crucial in its role as a cross-linking agent and in the synthesis of bioactive compounds .
Comparison with Similar Compounds
- Dimethoxy-Di(piperidin-1-yl)silane
- Dimethoxy-Di(morpholin-1-yl)silane
- Dimethoxy-Di(azepan-1-yl)silane
Comparison: Pyrrolidine, 1,1’-(dimethoxysilylene)bis- stands out due to its unique combination of pyrrolidine and dimethoxysilylene groups, which provide distinct chemical properties and reactivity. Compared to similar compounds, it offers better thermal stability and mechanical properties when used as a cross-linking agent in polymers. Additionally, its versatility in organic synthesis makes it a valuable reagent in various chemical reactions .
Properties
IUPAC Name |
dimethoxy(dipyrrolidin-1-yl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2Si/c1-13-15(14-2,11-7-3-4-8-11)12-9-5-6-10-12/h3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSPRFRFGPAESC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](N1CCCC1)(N2CCCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452645 | |
Record name | Pyrrolidine, 1,1'-(dimethoxysilylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180536-08-7 | |
Record name | Pyrrolidine, 1,1'-(dimethoxysilylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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